![molecular formula C17H12FN3O2S B14003034 3-fluoro-N'-{[5-(2-pyridinylsulfanyl)-2-furyl]methylene}benzohydrazide](/img/structure/B14003034.png)
3-fluoro-N'-{[5-(2-pyridinylsulfanyl)-2-furyl]methylene}benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MLS000544460, also known as 3-Fluoro-N-((E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino)benzamide, is a cell-permeable furylidenebenzohydrazide compound. It acts as a reversible inhibitor of the Eya2 C-terminal Eya domain protein tyrosine phosphatase activity. This compound has shown significant potential in reducing Eya2 overexpression-induced migration enhancement in certain cell cultures .
Vorbereitungsmethoden
The synthesis of MLS000544460 involves the reaction of 3-fluorobenzohydrazide with 5-(pyridin-2-ylthio)furan-2-carbaldehyde under specific conditions. The reaction typically occurs in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) and may require the use of a catalyst to facilitate the process. The product is then purified to achieve a high level of purity, often exceeding 97% as determined by high-performance liquid chromatography .
Analyse Chemischer Reaktionen
MLS000544460 primarily undergoes reactions typical of furylidenebenzohydrazide compounds. These include:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and pyridine moieties, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
MLS000544460 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of protein tyrosine phosphatases, particularly Eya2.
Biology: The compound is utilized in cell migration studies to understand the role of Eya2 in cellular processes.
Medicine: MLS000544460 has shown potential in cancer research, particularly in reducing cell migration and invasion in certain cancer cell lines.
Industry: The compound’s inhibitory properties make it a candidate for developing new therapeutic agents targeting protein tyrosine phosphatases
Wirkmechanismus
MLS000544460 exerts its effects by binding to an allosteric pocket on the Eya2 C-terminal Eya domain, opposite to the active site. This binding inhibits the protein tyrosine phosphatase activity of Eya2 in a reversible and non-competitive manner. The inhibition is dependent on the concentration of magnesium ions in the medium, with higher concentrations leading to non-competitive inhibition and lower concentrations resulting in mixed-type inhibition .
Vergleich Mit ähnlichen Verbindungen
MLS000544460 is unique in its high selectivity and reversible inhibition of Eya2 protein tyrosine phosphatase. Similar compounds include:
NCGC00249987: An analog of MLS000544460 with higher solubility and similar potency.
Eab1 Inhibitor: Another inhibitor of Eya2 with different structural properties.
Eya3 Inhibitor: Targets Eya3 protein tyrosine phosphatase but is ineffective against Eya2
These compounds highlight the specificity and potential therapeutic applications of MLS000544460 in targeting Eya2-related pathways.
Eigenschaften
Molekularformel |
C17H12FN3O2S |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
3-fluoro-N-[(Z)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H12FN3O2S/c18-13-5-3-4-12(10-13)17(22)21-20-11-14-7-8-16(23-14)24-15-6-1-2-9-19-15/h1-11H,(H,21,22)/b20-11- |
InChI-Schlüssel |
VDKNIVFIPSLUFD-JAIQZWGSSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)SC2=CC=C(O2)/C=N\NC(=O)C3=CC(=CC=C3)F |
Kanonische SMILES |
C1=CC=NC(=C1)SC2=CC=C(O2)C=NNC(=O)C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





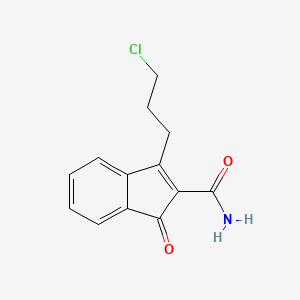
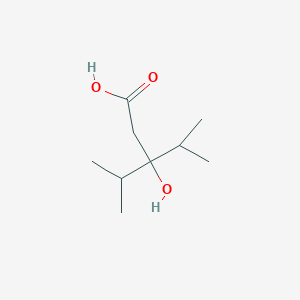
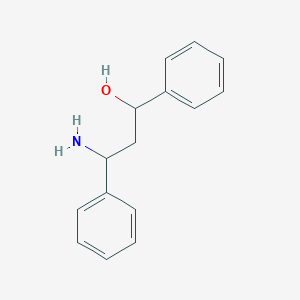
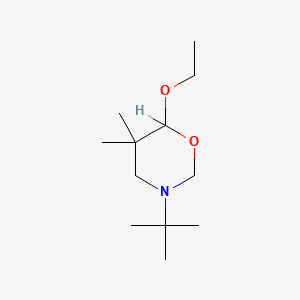
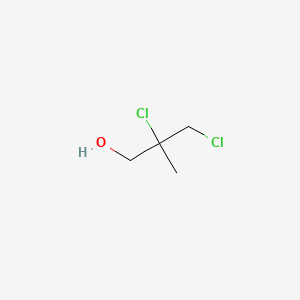

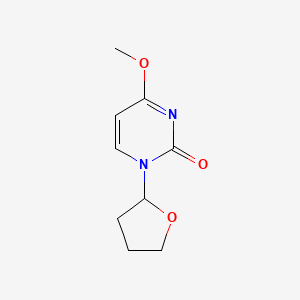
![3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxy-propane-1-sulfonic acid](/img/structure/B14003021.png)
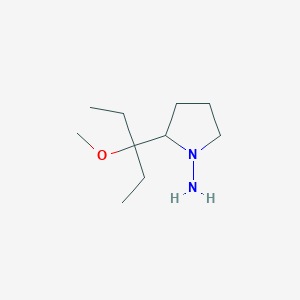
![O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide](/img/structure/B14003030.png)

